molecular formula C6H8O B105895 3-Methyl-1-penten-4-yn-3-ol CAS No. 3230-69-1

3-Methyl-1-penten-4-yn-3-ol

Cat. No. B105895
CAS RN: 3230-69-1
M. Wt: 96.13 g/mol
InChI Key: VBATUBQIYXCZPA-UHFFFAOYSA-N
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Description

3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol . It has a linear formula of HC≡CC(CH3)(OH)CH=CH2 . Its molecular weight is 96.13 .


Synthesis Analysis

This compound reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methylpent-1-en-4-yn-3-ol . Its InChI is 1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 . The SMILES string for this compound is CC(O)(C=C)C#C .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-Methyl-1-penten-4-yn-3-ol reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . It also undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.446 (lit.) . Its boiling point is 63-65 °C/100 mmHg (lit.) , and it has a density of 0.89 g/mL at 25 °C (lit.) .

Scientific Research Applications

Acetylenic Alcohol

“3-Methyl-1-penten-4-yn-3-ol” is an acetylenic alcohol . Acetylenic alcohols are used in various scientific research applications due to their unique chemical properties. They can participate in a variety of reactions, providing a versatile platform for the synthesis of complex molecules.

Ruthenium Vinyl Carbene Reaction

This compound reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . This reaction is significant in organometallic chemistry and can be used to study the properties and reactivity of ruthenium complexes.

Hydrogenation Studies

The efficiency of different palladium catalysts for the hydrogenation of “3-Methyl-1-penten-4-yn-3-ol” under continuous-flow liquid-phase conditions has been evaluated . This makes it a valuable compound in studies related to catalysis and process optimization in chemical reactions.

Allylic Rearrangement

“3-Methyl-1-penten-4-yn-3-ol” undergoes allylic rearrangement to form cis and trans isomers of "3-methyl-2-penten-4-yn-l-ol" . This property can be used to study the mechanisms of allylic rearrangements, which are important in organic synthesis.

Synthesis of α-Methylene Cyclic Carbonates

Although not directly related to “3-Methyl-1-penten-4-yn-3-ol”, its close relative “3-Methyl-1-pentyn-3-ol” has been used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . Given the structural similarity, “3-Methyl-1-penten-4-yn-3-ol” could potentially be used in similar reactions.

CDK Inhibitors

Again, while not directly related to “3-Methyl-1-penten-4-yn-3-ol”, “3-Methyl-1-pentyn-3-ol” has been used in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors . Given the structural similarity, “3-Methyl-1-penten-4-yn-3-ol” could potentially be used in similar medicinal chemistry applications.

Safety and Hazards

3-Methyl-1-penten-4-yn-3-ol is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302) . The precautionary statement P210 is associated with this compound .

Mechanism of Action

Target of Action

3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol It has been found to react with ruthenium vinyl carbene .

Mode of Action

The compound interacts with ruthenium vinyl carbene to form a ten-membered η2 -olefin coordinated ruthenacycle . This suggests that the compound may act as a ligand, binding to the ruthenium vinyl carbene and inducing a structural change.

Biochemical Pathways

It undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol . This indicates that the compound may be involved in reactions leading to structural rearrangements.

Result of Action

The formation of a ten-membered η2 -olefin coordinated ruthenacycle suggests that the compound may induce structural changes in its targets, potentially altering their function.

Action Environment

It’s worth noting that the efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated . This suggests that the compound’s action may be influenced by the presence of certain catalysts and the conditions under which the reaction takes place.

properties

IUPAC Name

3-methylpent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBATUBQIYXCZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309857
Record name 3-Methyl-1-penten-4-yn-3-ol
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3230-69-1
Record name 3-Methyl-1-penten-4-yn-3-ol
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Record name 1-Penten-4-yn-3-ol, 3-methyl-
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Record name 3230-69-1
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Record name 3-Methyl-1-penten-4-yn-3-ol
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Record name 3-methylpent-1-en-4-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient synthetic route for producing 2-Ethinyl-1,3-butadiene from 3-Methyl-1-penten-4-yn-3-ol?

A1: Research indicates that gas-phase dehydration of 3-Methyl-1-penten-4-yn-3-ol using molecular sieve 5A at 300°C is the most efficient method for synthesizing 2-Ethinyl-1,3-butadiene. [] This method results in a 63% isolated yield, surpassing other explored synthetic pathways. [] You can find more details about this synthesis in the paper titled "2-Ethinyl-1,3-butadien ein neues Dien für die Diels-Alder-Reaktion" available on Semantic Scholar: .

Q2: Can 3-Methyl-1-penten-4-yn-3-ol undergo allylic rearrangement, and if so, what is the product?

A2: Yes, 3-Methyl-1-penten-4-yn-3-ol can undergo a reversible allylic rearrangement. [] This rearrangement results in the formation of 3-Methyl-2-penten-4-yn-1-ol. [] While the provided abstracts lack details on the conditions and mechanism, the rearrangement highlights the reactivity of the compound's structure. The paper "Reversible Allylic Rearrangement of 3-Methyl-1-penten-4-yn-3-ol to 3-Methyl-2-penten-4-yn-1-ol" can provide further insights: .

Q3: Have there been any computational studies on the allylic rearrangement of 3-Methyl-1-penten-4-yn-3-ol?

A3: Yes, researchers have employed quantum chemical methods to study the electronic structure of the intermediate involved in the allylic rearrangement of 3-Methyl-1-penten-4-yn-3-ol. [] Although the abstract doesn't detail the specific computational methods or findings, it highlights the application of computational chemistry to understand this chemical process. For a deeper understanding, refer to the paper "Quantum chemical study of electronic structure of an intermediate in allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol": .

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